1,2,3-triphenylbenzene molecular weight and boiling point data
1,2,3-triphenylbenzene molecular weight and boiling point data
An In-depth Technical Guide to the Physicochemical Properties of 1,2,3-Triphenylbenzene
Abstract: This technical guide provides a comprehensive analysis of the molecular weight and thermal properties of 1,2,3-triphenylbenzene (CAS No. 1165-14-6). It is intended for researchers, chemists, and drug development professionals who require accurate physicochemical data for this sterically crowded aromatic hydrocarbon. This document consolidates data from authoritative chemical databases, provides context on the significance of these properties, and outlines the methodologies for their determination. A detailed examination of its molecular structure, molecular weight, and melting point is presented. The guide also addresses the notable absence of a standard experimental boiling point in the literature and discusses the underlying physicochemical reasons.
Introduction to 1,2,3-Triphenylbenzene
1,2,3-Triphenylbenzene is an aromatic hydrocarbon characterized by a central benzene ring substituted with three phenyl groups in adjacent positions. This substitution pattern creates significant steric hindrance, which profoundly influences its physical and chemical properties compared to its isomers, 1,2,4-triphenylbenzene and the highly symmetrical 1,3,5-triphenylbenzene.[1] While all triphenylbenzene isomers share the same molecular formula and weight, their distinct spatial arrangements lead to different applications.[1] For instance, the C₃ symmetry of 1,3,5-triphenylbenzene makes it a valuable building block for dendrimers and metal-organic frameworks (MOFs).[1] In contrast, 1,2,3-triphenylbenzene serves as a crucial synthetic precursor, notably in the catalytic hydrogenation to produce 1,2,3-tricyclohexylcyclohexane.[2] Its unique structure also makes it a subject of interest in materials science and studies on molecular conjugation.[3][4]
Molecular Structure and Weight
The defining feature of 1,2,3-triphenylbenzene is its molecular architecture. The three contiguous phenyl substituents force the rings out of coplanarity to minimize steric repulsion, which in turn affects the molecule's electronic conjugation and crystal packing.[4]
Molecular Representation
The structural arrangement of 1,2,3-triphenylbenzene is critical for understanding its properties. A 2D representation of the molecule is provided below.
Caption: 2D molecular structure of 1,2,3-triphenylbenzene.
Molecular Weight
The molecular weight of a compound is a fundamental property derived from its molecular formula. It is essential for stoichiometric calculations in chemical synthesis and for various analytical techniques.
The molecular formula for 1,2,3-triphenylbenzene is C₂₄H₁₈.[2][5] Based on the atomic weights of carbon (≈12.011 u) and hydrogen (≈1.008 u), the molecular weight is calculated as follows:
(24 × 12.011) + (18 × 1.008) = 288.264 + 18.144 = 306.408 g/mol
This value is consistently reported across major chemical suppliers and databases as 306.40 g/mol or 306.4 g/mol .[2][5]
Physicochemical Data
The physical properties of 1,2,3-triphenylbenzene are summarized below. These data are critical for determining appropriate solvents, reaction conditions, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 1165-14-6 | [2][5] |
| Molecular Formula | C₂₄H₁₈ | [2][5] |
| Molecular Weight | 306.40 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | 157-159 °C (lit.) | [6] |
| Boiling Point | Not experimentally available | N/A |
Thermal Properties: Melting and Boiling Points
Melting Point: The melting point is a key indicator of purity and is influenced by the strength of intermolecular forces in the crystal lattice. For 1,2,3-triphenylbenzene, the literature value is consistently cited as 157-159 °C.[6] This relatively high melting point is indicative of the significant van der Waals forces between the large, rigid molecules.
Boiling Point: Notably, an experimentally determined boiling point for 1,2,3-triphenylbenzene under standard atmospheric pressure is not reported in readily available chemical literature. This is common for large, non-volatile aromatic hydrocarbons. The primary reasons for this are:
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High Thermal Energy Requirement: A large amount of energy is needed to overcome the strong intermolecular forces and transition the compound into the gas phase.
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Risk of Thermal Decomposition: Molecules with complex aromatic structures may decompose at the high temperatures required to reach their boiling point at atmospheric pressure. The energy required for boiling can exceed the energy of certain covalent bonds within the molecule, leading to degradation rather than a clean phase transition.
While the boiling point for the related isomer 1,2,4-triphenylbenzene has been predicted to be around 452 °C, no such prediction is available for the 1,2,3-isomer in the reviewed literature.[1] Experimental determination would likely require vacuum distillation to lower the boiling temperature and prevent decomposition.
Experimental and Methodological Framework
To ensure scientific integrity, it is crucial to understand the methodologies behind the determination of these physicochemical properties.
Protocol: Melting Point Determination
The determination of a melting point range is a standard laboratory procedure for assessing the purity of a crystalline solid.
Objective: To determine the temperature range over which 1,2,3-triphenylbenzene transitions from a solid to a liquid.
Methodology: Capillary Melting Point Apparatus
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Sample Preparation: A small, dry sample of crystalline 1,2,3-triphenylbenzene is finely crushed into a powder.
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Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.
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Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus alongside a calibrated thermometer or digital temperature sensor.
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Heating Ramp: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (i.e., to ~140 °C).
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Data Acquisition: The heating rate is then reduced to a slow ramp (1-2 °C per minute) to ensure thermal equilibrium.
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Observation and Recording:
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The temperature at which the first drop of liquid appears is recorded (T₁).
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The temperature at which the entire sample becomes a clear liquid is recorded (T₂).
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Result: The melting point is reported as the range T₁ – T₂. For a pure compound like 1,2,3-triphenylbenzene, this range is typically narrow, such as the reported 157-159 °C.[6]
Causality Behind Choices:
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Slow Heating Rate: A slow ramp near the melting point prevents temperature overshoot, ensuring the recorded temperature accurately reflects the sample's temperature.
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Dry Sample: Any residual solvent would depress the melting point and broaden the range, leading to inaccurate results.
Workflow: Molecular Weight Calculation
The workflow for determining the molecular weight from the chemical formula is a foundational calculation in chemistry.
Caption: Workflow for calculating molecular weight from formula.
Conclusion
1,2,3-Triphenylbenzene is a significant chemical compound with a well-defined molecular weight of 306.40 g/mol , derived from its C₂₄H₁₈ formula.[2][5] Its key thermal characteristic is a sharp melting point range of 157-159 °C, which is indicative of its purity and the substantial intermolecular forces present.[6] The absence of a reported experimental boiling point is a notable feature, attributable to the high thermal energy required for vaporization and the propensity for thermal decomposition at elevated temperatures. This technical guide provides researchers with the foundational physicochemical data and methodological context necessary for the effective use of 1,2,3-triphenylbenzene in synthesis and materials science research.
References
- 1,2,3-Triphenylbenzene | 1165-14-6. Benchchem.
- A Comparative Guide to 1,2,4-Triphenylbenzene and 1,3,5-Triphenylbenzene for Researchers. Benchchem.
- 1,2,3-Triphenylbenzene 97 1165-14-6. Sigma-Aldrich.
- 1,2,3-Triphenylbenzene | CAS 1165-14-6. Santa Cruz Biotechnology.
- 1,2,4-Triphenylbenzene | C24H18 | CID 518325. PubChem.
- 1,3,5-Triphenylbenzene | C24H18 | CID 11930. PubChem.
- Synthesis and structural, electrochemical and photophysical studies of triferrocenyl-substituted 1,3,5-triphenylbenzene. RSC Publishing.
- 1,2,3-TRIPHENYLBENZENE | 1165-14-6. ChemicalBook.
- Triphenylbenzenes For Semiconductors. Alfa Chemistry.
- CONJUGATION IN THE 1,2,3-TRIPHENYLBENZENE SYSTEM. Pergamon Press Ltd.
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